6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with the molecular formula C21H25NO5. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various biologically active molecules. This compound is notable for its multiple methoxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of appropriate benzyl and isoquinoline derivatives. One common method involves the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-trimethoxyphenylacetamide as a starting material, which is dissolved in dry acetonitrile under an inert atmosphere . The reaction conditions often require the presence of a strong base or acid catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert the compound into its fully saturated form.
Substitution: Methoxy groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. These targets can include enzymes, receptors, and ion channels. The multiple methoxy groups can enhance its binding affinity and specificity, leading to significant biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,4-dihydroisoquinoline: Another tetrahydroisoquinoline derivative with different substituents.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group instead of the trimethoxybenzyl group.
Uniqueness
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. The presence of multiple methoxy groups can enhance its solubility, reactivity, and potential biological activity compared to other similar compounds .
Properties
CAS No. |
7668-88-4 |
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Molecular Formula |
C21H28ClNO5 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C21H27NO5.ClH/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4;/h9-12,16,22H,6-8H2,1-5H3;1H |
InChI Key |
ZRCGZBDFNVWRIO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)OC)OC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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